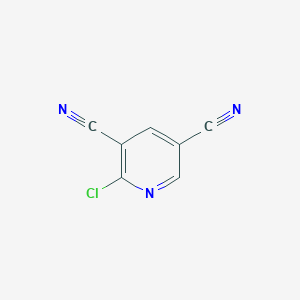

2-Chloropyridine-3,5-dicarbonitrile

説明

Significance of Pyridine-Based Chemical Scaffolds in Modern Drug Discovery and Materials Science

Pyridine-based chemical scaffolds are fundamental building blocks in the development of a wide range of scientifically and commercially significant products. rsc.orgnih.gov The pyridine (B92270) ring, a six-membered heteroaromatic system containing one nitrogen atom, is a common feature in numerous natural products, including vitamins like niacin and pyridoxine, as well as coenzymes. nih.gov Its presence in a molecule can significantly influence its physicochemical properties, such as solubility and bioavailability, making it a highly sought-after component in the pharmaceutical industry. nih.govresearchgate.net

In drug discovery , the pyridine motif is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. rsc.orgscispace.com This has led to the development of a plethora of commercially available drugs containing pyridine rings for treating a wide array of conditions. nih.gov For instance, drugs like abiraterone (B193195) for prostate cancer, piroxicam (B610120) for arthritis, and isoniazid (B1672263) for tuberculosis all feature a pyridine core. nih.gov The inclusion of a pyridine ring can enhance a drug's biochemical potency, improve its metabolic stability, and address issues related to protein binding. nih.gov The versatility of the pyridine scaffold allows for extensive functionalization, enabling the creation of large compound libraries for screening against various diseases. nih.gov

In the field of materials science , pyridine and its derivatives are integral to the design of functional nanomaterials, ligands for organometallic compounds, and catalysts for asymmetric synthesis. nih.gov The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, makes it suitable for applications in organic electronics. Furthermore, pyridine-containing polymers have shown potential in various applications due to their unique optical and chemical properties. nih.gov

Positional Isomerism and Functionalization in Halogenated Pyridine Systems

The properties and reactivity of pyridine derivatives are heavily influenced by the nature and position of their substituents. Positional isomerism plays a crucial role in determining the chemical behavior of halogenated pyridines. For example, the three isomers of chloropyridine—2-chloropyridine (B119429), 3-chloropyridine, and 4-chloropyridine—exhibit distinct reactivity patterns. chempanda.com The position of the halogen atom affects the electron distribution within the pyridine ring, thereby influencing its susceptibility to nucleophilic or electrophilic attack. nih.gov

Functionalization of halogenated pyridine systems is a key strategy for synthesizing more complex molecules. The halogen atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. chempanda.comwikipedia.org For instance, 2-chloropyridine can react with nucleophiles to yield derivatives substituted at the 2-position. wikipedia.org However, such reactions can sometimes lead to mixtures of isomers, necessitating careful reaction design and purification steps. chempanda.com

Recent advancements in synthetic methodology have focused on developing highly regioselective methods for the halogenation and subsequent functionalization of pyridines. chemrxiv.orgnih.gov These methods are crucial for accessing specific isomers that may be difficult to obtain through traditional approaches. For example, directed metalation and cross-coupling reactions have emerged as powerful tools for the selective functionalization of the pyridine ring. chemrxiv.org

Overview of Research Trajectories and Contemporary Challenges Pertaining to 2-Chloropyridine-3,5-dicarbonitrile

This compound is a polyfunctionalized pyridine derivative that has garnered interest as a precursor for the synthesis of more complex heterocyclic systems. Its structure, featuring a chlorine atom and two nitrile groups on the pyridine ring, offers multiple reaction sites for further chemical transformations.

Research Trajectories: Current research involving this compound and related structures appears to be focused on its utility as a building block in organic synthesis. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions. The chlorine atom, as previously discussed, is a handle for nucleophilic substitution. These reactive centers make it a versatile starting material for creating novel compounds with potential applications in medicinal chemistry and materials science. For example, it has been investigated as a potential linker in the synthesis of pharmacologically active agents. biosynth.com

Contemporary Challenges: A significant challenge in the chemistry of this compound lies in achieving selective functionalization. With multiple reactive sites, controlling the regioselectivity of reactions can be difficult. For instance, a nucleophile could potentially react with the chlorine atom or one of the nitrile groups. Developing reaction conditions that favor one transformation over the others is a key area of research.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloropyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClN3/c8-7-6(3-10)1-5(2-9)4-11-7/h1,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJFCLLYTVUQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450776 | |

| Record name | 2-chloropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172208-08-1 | |

| Record name | 2-chloropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridine-3,5-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactivity and Mechanistic Investigations of 2 Chloropyridine 3,5 Dicarbonitrile

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Chloro Substituent

The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In 2-Chloropyridine-3,5-dicarbonitrile, the two nitrile groups at positions 3 and 5 significantly activate the chloro group at position 2 towards nucleophilic attack.

Reaction with Amines and Alkoxides

The chlorine atom at the 2-position of this compound can be readily displaced by various nucleophiles, most notably amines and alkoxides. These reactions typically proceed under mild conditions to afford the corresponding 2-amino- or 2-alkoxy-pyridine-3,5-dicarbonitriles in good yields. The high reactivity is attributed to the strong electron-withdrawing nature of the dicarbonitrile substitution, which stabilizes the intermediate formed during the SNAr process. nih.gov

The reaction with amines, such as primary and secondary amines, leads to the formation of 2-aminopyridine-3,5-dicarbonitrile (B1331539) derivatives. These products are valuable building blocks for the synthesis of more complex heterocyclic systems. Similarly, alkoxides, such as sodium methoxide (B1231860) or ethoxide, react to yield 2-alkoxypyridine-3,5-dicarbonitrile derivatives. While specific data for this compound is not extensively documented in publicly available literature, the reactivity can be inferred from its close analog, 2-chloropyridine-3,4-dicarbonitrile, which readily undergoes these transformations. researchgate.net

Table 1: Representative SNAr Reactions of this compound Analogs

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Anilines | 2-(Arylamino)pyridine-3,4-dicarbonitriles | Propan-2-ol, DIPEA, 120 °C | researchgate.net |

| Sodium methoxide | 2-Methoxypyridine-3,4-dicarbonitriles | Methanol (B129727) | lookchem.com |

| Hydrazine hydrate | 2-Hydrazinylpyridine-3,4-dicarbonitriles | Ethanol (B145695), room temperature | researchgate.net |

Note: This table presents data for analogous compounds to illustrate the expected reactivity of this compound.

Mechanistic Elucidation of Halogen Displacement Reactions

The displacement of the chloro substituent in this compound proceeds via a classical SNAr mechanism. This is a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov

The reaction is initiated by the nucleophilic attack of an amine or an alkoxide at the carbon atom bearing the chlorine atom (C2). This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the two electron-withdrawing nitrile groups at the ortho and para positions relative to the point of attack. nih.govresearchgate.net

Transformations Involving the Nitrile Functionalities

The two nitrile groups of this compound and its derivatives are versatile functional handles that can undergo a variety of chemical transformations, leading to the construction of diverse heterocyclic scaffolds.

Cyclization and Annulation Reactions of the Dicarbonitrile Groups

The dicarbonitrile moiety is particularly prone to cyclization and annulation reactions, especially after the substitution of the 2-chloro group with a nucleophile containing an appropriately positioned reactive site. For instance, 2-amino-3,5-dicyanopyridine derivatives can undergo intermolecular cyclization with reagents like formamide (B127407) to produce fused pyrido[2,3-d]pyrimidine (B1209978) systems. nih.gov

Furthermore, treatment of 2-amino-3,5-dicyanopyridines with malononitrile (B47326) can lead to the formation of 1,8-naphthyridine (B1210474) derivatives. nih.gov These reactions highlight the utility of the dicarbonitrile precursor in building complex, fused heterocyclic structures which are of interest in medicinal chemistry. nih.govgoogle.com Annulation reactions involving the dicarbonitrile groups can also be achieved, leading to the formation of spiro-heterocycles. mdpi.comrsc.org

Reductive and Hydrolytic Modifications

The nitrile functionalities can be subjected to both reductive and hydrolytic modifications. Hydrolysis of the dinitrile under acidic or basic conditions can afford the corresponding dicarboxylic acid or its amide intermediates. For example, the hydrolysis of a similar compound, 2,6-dichloro-3-cyano-5-fluoropyridine, to the corresponding nicotinic acid has been reported, suggesting that the dinitrile groups of the target molecule can be converted to carboxylic acid groups.

Reduction of the nitrile groups can lead to the formation of aminomethyl groups. This transformation opens up pathways to a different set of derivatives with altered chemical properties and potential biological activities.

Intramolecular Cyclizations and Formation of Fused Heterocyclic Systems

A key feature of the reactivity of this compound derivatives is their propensity to undergo intramolecular cyclization to form fused heterocyclic systems. Following the initial SNAr reaction, the newly introduced substituent at the 2-position can react with the adjacent nitrile group at the 3-position to construct a new ring.

For instance, reaction with a bifunctional nucleophile can lead to a tandem SNAr and intramolecular cyclization sequence. A notable example is the synthesis of thieno[2,3-b]pyridines, which can be achieved from 2-chloropyridines. Although not specifically documented for this compound, it is plausible that reaction with a sulfur nucleophile, followed by intramolecular cyclization of the resulting 2-thio-substituted intermediate, would yield a thieno[2,3-b]pyridine (B153569) fused system. Similarly, the synthesis of furo[2,3-b]pyridines from 2-chloronicotinic acid derivatives has been described, suggesting a potential route from the target compound. The chemoselective metallation of 2-chloropyridine (B119429) followed by reaction with an electrophile and subsequent cyclization is another powerful strategy for constructing fused polyheterocycles.

These intramolecular cyclization reactions are of great importance as they provide a direct and efficient route to a variety of fused pyridine heterocycles, which are prevalent motifs in many biologically active molecules and functional materials. nih.gov

Pyrrole (B145914) Ring Annulation via Ortho-Ketonitrile Fragments

The strategic functionalization of the pyridine ring allows for complex cyclization reactions, a prime example being the annulation of a pyrrole ring. Research has demonstrated that pyridine-3,5-dicarbonitrile (B74902) derivatives containing an ortho-ketonitrile moiety can undergo regioselective heterocyclization. researchgate.net Specifically, 4-acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles react in the presence of ammonia (B1221849) to yield pyrrolo[3,4-c]pyridine structures. researchgate.net

This transformation proceeds through the involvement of the ortho-ketonitrile fragment, where the acyl group and one of the adjacent nitrile groups participate in the cyclization. A key aspect of this reaction is its regioselectivity, consistently producing a single positional isomer while notably preserving the chlorine atom at the C6 position of the parent pyridine ring. researchgate.net The reaction is typically conducted in an aqueous dioxane medium with ammonia, leading to the formation of 1-aryl(alkyl)-6-chloro-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-с]pyridine-7-carbonitriles. researchgate.net

The structures of the resulting annulated products have been unequivocally confirmed through comprehensive spectroscopic analysis, including IR spectroscopy, ¹H and ¹³C NMR spectrometry. researchgate.net

Table 1: Examples of Pyrrole Ring Annulation Products This table showcases various substituted pyrrolo[3,4-c]pyridine-7-carbonitriles synthesized from the corresponding 4-acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles.

| Entry | R Group in Acyl Moiety | Resulting Product |

| a | Phenyl | 1-phenyl-6-chloro-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile |

| b | 4-Methylphenyl | 1-(4-methylphenyl)-6-chloro-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile |

| c | 4-Methoxyphenyl | 1-(4-methoxyphenyl)-6-chloro-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile |

| d | 4-Chlorophenyl | 1-(4-chlorophenyl)-6-chloro-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile |

| e | 2-Thienyl | 1-(2-thienyl)-6-chloro-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile |

| f | tert-Butyl | 1-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile |

Source: Based on data from Chemistry of Heterocyclic Compounds. researchgate.net

Mechanistic Elucidation of Key Transformations

Understanding the precise mechanisms of the reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and designing novel synthetic pathways. This involves a combination of computational modeling and experimental analysis to map reaction coordinates and identify transient species.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly using density functional theory (DFT), serve as powerful tools for investigating the underlying mechanisms of complex organic transformations. researchgate.net For pyridine dicarbonitrile derivatives, these computational methods are employed to model reaction pathways and calculate the energies of reactants, transition states, and products. researchgate.net This allows researchers to predict the most likely reaction mechanism and understand the factors influencing reactivity and selectivity.

These calculations can provide detailed geometric information about transition states—the high-energy, short-lived molecular configurations that exist at the peak of the energy barrier between reactants and products. By mapping the entire reaction coordinate, a theoretical energy profile can be constructed, revealing the activation energy required for the transformation. In the context of pyridine dicarbonitrile chemistry, such studies have been used to support experimentally observed outcomes in the synthesis of new derivatives. researchgate.net

Table 2: Application of Quantum Chemical Calculations in Pyridine Derivative Synthesis

| Computational Method | Investigated Property | Significance |

| Density Functional Theory (DFT) | Reaction energy profiles | Determines the thermodynamic feasibility and kinetic barriers of a proposed reaction pathway. |

| Transition State (TS) Search | Geometry and energy of TS | Identifies the structure of the highest-energy point along the reaction coordinate, crucial for understanding reaction rates. |

| Molecular Orbital Analysis | Electron distribution | Explains the nucleophilic and electrophilic sites within the molecule, rationalizing observed regioselectivity. |

Kinetic and Spectroscopic Analysis of Reaction Intermediates

While computational methods provide theoretical insight, experimental techniques are essential for the direct detection and characterization of reaction intermediates. Many chemical transformations proceed through highly reactive, short-lived species that are not easily isolated. nih.govrsc.org Advanced analytical methods are therefore required for their in-situ identification.

Electrospray ionization mass spectrometry (ESI-MS) is a particularly sensitive technique used to detect low-abundance charged species directly from a reaction mixture. nih.gov It is well-suited for monitoring reactions that involve cationic or anionic intermediates. nih.govrsc.org This method can capture snapshots of the reaction as it progresses, providing direct evidence for proposed mechanistic pathways. For intermediates that are too fleeting for techniques like NMR, ESI combined with ion mobility spectrometry (ESI-IMS-MS) can provide structural information based on the ion's size and shape. nih.gov

Applications in Advanced Medicinal Chemistry Research

2-Chloropyridine-3,5-dicarbonitrile as a Privileged Scaffold for Bioactive Compound Development

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets. This compound fits this description due to its versatile chemical nature, which allows for the synthesis of a diverse library of derivatives. The pyridine (B92270) ring, substituted with a chlorine atom and two nitrile groups, provides multiple sites for chemical modification, enabling the creation of compounds with a wide array of biological activities.

Design and Synthesis of Derivatives for Targeted Biological Activities

The chlorine atom at the 2-position of the pyridine ring is a key functional group that can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols. This allows for the introduction of a wide range of substituents, each capable of influencing the compound's biological activity. For instance, the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines has been a significant area of research, with these derivatives showing potential in various therapeutic areas. nih.gov The nitrile groups at the 3- and 5-positions can also be hydrolyzed to carboxylic acids or reduced to amines, further expanding the chemical space that can be explored from this scaffold.

The design of these derivatives is often guided by the specific biological target of interest. For example, in the development of cholinesterase inhibitors, the scaffold can be modified to include moieties that are known to interact with the active site of these enzymes. nih.gov Similarly, for adenosine (B11128) receptor modulators, substituents can be chosen to mimic the structure of the natural ligand, adenosine, or to interact with specific residues in the receptor's binding pocket.

Exploration of Structure-Activity Relationships (SAR)

Once a series of derivatives has been synthesized, the next crucial step is to evaluate their biological activity and establish a structure-activity relationship (SAR). This involves systematically varying the substituents on the this compound scaffold and observing the effect on biological activity. For example, a study on pyridine-3-carbonitrile (B1148548) derivatives revealed that the presence of a nitrile substituent at position 3 is essential for cytotoxic activity. mdpi.com Furthermore, the introduction of electron-withdrawing groups like nitro or methoxy (B1213986) groups on an attached benzene (B151609) ring was found to enhance the activity. mdpi.com

SAR studies provide valuable insights into how the chemical structure of a compound relates to its biological function. This information is critical for the rational design of more potent and selective drug candidates. By understanding which structural features are important for activity, medicinal chemists can focus their synthetic efforts on the most promising areas of chemical space.

Enzymatic Inhibition Studies

Enzymes are crucial for many biological processes, and their dysregulation is often implicated in disease. As such, the inhibition of specific enzymes is a major strategy in drug discovery. Derivatives of this compound have been investigated as inhibitors of several important enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a validated therapeutic approach for the symptomatic treatment of Alzheimer's disease. mdpi.com A number of studies have explored the potential of this compound derivatives as AChE and BuChE inhibitors. For example, a series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed and evaluated as acetylcholinesterase inhibitors, with some compounds showing potent activity. nih.gov The development of dual inhibitors that target both AChE and BuChE is of growing interest as it may offer a more effective therapeutic strategy. nih.gov

| Compound/Derivative | Target Enzyme(s) | Key Findings |

| 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives | Acetylcholinesterase (AChE) | Compound 10q showed potent inhibitory activity against AChE (IC50 = 0.88 µM) and was a dominant AChE inhibitor. nih.gov |

| Pyridyl–pyridazine derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Compound 5 was the most potent dual inhibitor with IC50 values of 0.26 µM for AChE and 0.19 µM for BuChE. nih.gov |

| Carltonine-derived compounds | Butyrylcholinesterase (BuChE) | Compounds 28 and 33 emerged as top-ranked selective hBChE inhibitors with IC50 values of 0.171 µM and 0.167 µM, respectively. rsc.org |

Molecular Modeling of Enzyme-Ligand Binding Modes

To understand how these inhibitors interact with their target enzymes at a molecular level, researchers often employ computational techniques such as molecular docking. These methods can predict the binding mode of a ligand within the active site of an enzyme, providing insights into the key interactions that are responsible for inhibition. For instance, molecular docking studies of a potent acetylcholinesterase inhibitor, compound 10q, revealed that it could simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, consistent with its mixed-type inhibition kinetics. nih.gov Such studies are invaluable for guiding the design of new inhibitors with improved potency and selectivity.

Modulation of Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological processes, including cardiovascular function, inflammation, and neurotransmission. unife.it There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. The development of ligands that can selectively modulate these receptors is a major area of research in medicinal chemistry.

Derivatives of the aminopyridine-3,5-dicarbonitrile scaffold have been shown to be versatile ligands for adenosine receptors. researchgate.net By modifying the substituents on the pyridine ring, it is possible to create compounds with a range of affinities and efficacies at the different receptor subtypes. For example, a series of amino-3,5-dicyanopyridines were synthesized as analogues of the adenosine A2B receptor agonist BAY60-6583. nih.gov Many of these compounds were found to be potent partial agonists of the human A2B adenosine receptor. nih.gov

Furthermore, research has led to the development of potent human A1 and A2B receptor ligands from this scaffold. nih.gov One such compound, 2-amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-[4-(prop-2-en-1-yloxy)phenyl]pyridine-3,5-dicarbonitrile, demonstrated low nanomolar activity at both of these subtypes with good selectivity over the A2A and A3 receptors. nih.gov This combined partial agonist activity at A1 and A2B receptors could have therapeutic potential in conditions such as diabetes. nih.gov

Molecular docking studies have also been employed to understand the binding of these aminopyridine-3,5-dicarbonitrile derivatives to adenosine receptors, helping to rationalize the observed structure-activity relationships. nih.gov

| Compound/Derivative | Adenosine Receptor Target | Key Findings |

| Amino-3,5-dicyanopyridines | A2B | Acted as partial agonists with EC50 values in the range of 9-350 nM. nih.gov |

| 2-[(1H-imidazol-2-yl)methylthio)]-6-amino-4-(4-cyclopropylmethoxy-phenyl)pyridine-3,5-dicarbonitrile | A2B | Was found to be 3-fold more active than the reference agonist BAY60-6583. nih.govnih.gov |

| 2-amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-[4-(prop-2-en-1-yloxy)phenyl]pyridine-3,5-dicarbonitrile | A1/A2B | Exhibited low nanomolar partial agonist activity at both hA1 and hA2B receptors. nih.gov |

| 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines | A1, A2A, A3, A2B | Compounds 1 and 5 acted as pan ligands, binding to all adenosine receptor subtypes with nanomolar affinity and showing partial agonist profiles. mdpi.com |

Ligand Design and Receptor Affinity Profiles (A1, A2A, A2B Subtypes)

The amino-3,5-dicyanopyridine scaffold, often derived from this compound, has proven to be exceptionally versatile for developing ligands targeting adenosine receptors (ARs). researchgate.netnih.gov These receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors involved in numerous physiological processes, making them attractive drug targets. nih.govmdpi.com

Research has shown that small structural changes to the dicyanopyridine core can significantly influence binding affinity, selectivity, and the pharmacological profile at different AR subtypes. mdpi.com For instance, studies on a series of 2-amino-4-aryl-6-(1H-imidazol-2-yl-methylsulfanyl)-pyridine-3,5-dicarbonitrile compounds demonstrated that the nature of the substituent at various positions heavily impacts affinity and activity at the human A1 and A2B receptors. nih.gov

One study synthesized a new series of amino-3,5-dicyanopyridines as analogues of a known A2B receptor agonist. nih.gov The resulting compounds displayed EC₅₀ values in the nanomolar range (9-350 nM) and acted as partial agonists at the human A2B adenosine receptor. nih.gov Notably, the compound 2-[(1H-imidazol-2-yl)methylthio)]-6-amino-4-(4-cyclopropylmethoxy-phenyl)pyridine-3,5-dicarbonitrile was found to be three times more active than the reference agonist, highlighting a significant breakthrough in the discovery of non-adenosine-like A2B AR agonists. nih.gov

Further investigations have led to the development of "pan ligands" that bind to all AR subtypes with comparable nanomolar affinity. mdpi.com These compounds, such as certain 4-heteroaryl substituted amino-3,5-dicyanopyridines, exhibit a partial agonist profile at all receptors, which could be beneficial for tissue repair and wound healing. mdpi.com The development of dual A1/A2B partial agonists from this scaffold is also being explored for potential applications in treating diabetes due to synergistic effects on glucose homeostasis. nih.govresearchgate.net

Adenosine Receptor Affinity of Dicyanopyridine Derivatives

| Compound Derivative | Target Receptor | Affinity/Activity (Ki or EC50) | Pharmacological Profile | Reference |

|---|---|---|---|---|

| 2-{[4-(4-acetamidophenyl)-6-amino-3,5-dicyanopyridin-2-yl]thio}acetamide | hA2B | Not Specified | Full Agonist | nih.gov |

| 2-[(1H-imidazol-2-yl)methylthio)]-6-amino-4-(4-cyclopropylmethoxy-phenyl)pyridine-3,5-dicarbonitrile | hA2B | 9-350 nM range | Partial Agonist (3-fold more active than reference) | nih.gov |

| 2-amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-[4-(prop-2-en-1-yloxy)phenyl]pyridine-3,5-dicarbonitrile | hA1/hA2B | Low Nanomolar | Partial Agonist | nih.gov |

| 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines (e.g., Compounds 1 and 5) | A1, A2A, A3, A2B | Nanomolar Ki / EC50 | Pan Ligand, Partial Agonist | mdpi.com |

Investigation of Inverse Agonist and Antagonist Activities

The versatility of the dicyanopyridine scaffold extends beyond agonist activity to include the development of antagonists and inverse agonists. mdpi.com An antagonist binds to a receptor but does not provoke the normal biological response, effectively blocking an agonist from binding. rhochistj.org An inverse agonist produces a pharmacological response that is opposite to that of an agonist, suppressing the receptor's basal or constitutive activity. rhochistj.orgmdpi.com

The ability to fine-tune the pharmacological profile of dicyanopyridine derivatives is a significant advantage in medicinal chemistry. Research has confirmed that within the amino-3,5-dicyanopyridine series, some compounds initially identified as neutral antagonists have been subsequently proven to be inverse agonists. mdpi.com This dual potential allows for the exploration of these compounds in pathological conditions characterized by receptor hyperactivity, where depressing baseline receptor activity could be therapeutically beneficial. rhochistj.org The development of such ligands, including potent inverse agonists at A1 adenosine receptors, has been reported based on the dicyanopyridine framework. researchgate.net

Anti-Cancer and Anti-Infective Research Potentials

Derivatives of the pyridine scaffold are known to possess a range of biological properties, including potential anti-cancer and antimicrobial effects. nih.gov

Investigation of Cytotoxic Activities in Cancer Cell Lines

The cytotoxic potential of novel pyridine derivatives has been a subject of intense research. Studies have evaluated various substituted pyridine-3,5-dicarbonitriles against a panel of human cancer cell lines.

In one study, a series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives demonstrated significant cytotoxic effects, particularly against the prostate cancer (PC3) cell line, with IC₅₀ values ranging from 0.1 to 0.85 µM. tjpr.org These compounds showed superior activity against PC3 cells compared to the standard anticancer drug 5-fluorouracil (B62378) (5-FU). tjpr.org

Another investigation focused on cyanopyridine derivatives as potential inhibitors of Pim-1 kinase, a protein implicated in cancer. nih.gov Two compounds, 4c and 4d, exhibited more potent cytotoxicity against the human hepatocellular carcinoma cell line (HepG-2) than 5-FU. nih.gov Specifically, compound 4d showed the most potent inhibitory activity against Pim-1 kinase, surpassing the reference inhibitor quercetagetin. nih.gov These findings suggest that cyanopyridine-based compounds are promising candidates for the development of new anticancer agents. nih.govnih.gov

Cytotoxic Activity of Pyridine-3,5-dicarbonitrile Derivatives

| Compound Series/Derivative | Cancer Cell Line | Reported IC50 (µM) | Reference |

|---|---|---|---|

| 2-amino-4-aryl-6-substituted pyridines (S1-S4) | Prostate (PC3) | 0.1 - 0.85 | tjpr.org |

| Compound 4c (Cyanopyridine derivative) | Hepatocellular Carcinoma (HepG-2) | 8.02 ± 0.38 | nih.gov |

| Compound 4d (Cyanopyridine derivative) | Hepatocellular Carcinoma (HepG-2) | 6.95 ± 0.34 | nih.gov |

| Compound 4c (Cyanopyridine derivative) | Colorectal Carcinoma (HCT-116) | 7.15 ± 0.35 | nih.gov |

| Compound 4d (Cyanopyridine derivative) | Colorectal Carcinoma (HCT-116) | 8.35 ± 0.42 | nih.gov |

| Derivative 14a (Nicotinonitrile derivative) | Non-small cell lung (NCIH 460) | 25 ± 2.6 nM | nih.gov |

| Derivative 14a (Nicotinonitrile derivative) | Colon (RKOP 27) | 16 ± 2 nM | nih.gov |

Antimicrobial Efficacy Against Pathogenic Strains

The pyridine nucleus is a constituent of various compounds with established antimicrobial properties. mdpi.com A study involving new Schiff bases derived from 2-amino-4-chloropyridine (B16104) revealed significant biological activity against a range of microorganisms. researchgate.net These compounds were tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, Gram-negative bacteria such as Escherichia coli, and fungi including Aspergillus flavus and Pichia anomala. researchgate.net

Similarly, other research has shown that pyridine compounds bearing chloro and hydroxy groups can exhibit excellent antimicrobial activity against strains like S. aureus, S. pyogenes, E. coli, P. aeruginosa, and the fungi C. albicans, A. niger, and A. clavatus. mdpi.com The minimum inhibitory concentrations (MICs) for some pyridine derivatives have been found to be in the range of 0.5 to 64 μg/mL for various bacterial strains. mdpi.com These results underscore the potential of this compound as a starting point for developing novel antimicrobial agents.

Neuroprotective and Neurotherapeutic Avenues

The exploration of pyridine derivatives extends into the realm of neuroscience, with some compounds showing potential for neuroprotection.

Evaluation in Neuronal Stress Models

A derivative closely related to the title compound, 2-Amino-6-chloropyridine-3,5-dicarbonitrile, has been identified for its neuroprotective properties. This activity is linked to its ability to selectively inhibit human acetylcholinesterase (hAChE). Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme is a therapeutic strategy for conditions such as Alzheimer's disease. The selective inhibition by this dicarbonitrile derivative suggests its potential as a lead compound for the development of new neurotherapeutic agents aimed at mitigating neuronal stress and neurodegeneration.

Advancements in Medicinal Chemistry: The Role of this compound in Multi-Target Ligand Design

The quest for novel therapeutic agents that can simultaneously modulate multiple biological targets has led to the exploration of diverse chemical scaffolds. The design of such multi-target ligands is a promising strategy in medicinal chemistry to address complex diseases with multifactorial pathologies, such as cancer, neurodegenerative disorders, and metabolic syndromes. While the pyridine-dicarbonitrile core is recognized for its utility in constructing biologically active molecules, specific and detailed research on the application of this compound as a foundational element for multi-target agents remains limited in the public domain.

Generally, the design of multi-target ligands involves several key strategies, including the fusion of pharmacophores from known single-target inhibitors, the development of broad-spectrum inhibitors that can bind to multiple related targets, and the use of privileged scaffolds that can be functionalized to interact with different binding sites. The this compound structure, with its reactive chlorine atom and two nitrile groups, theoretically offers multiple points for chemical modification, making it a potentially attractive starting point for the synthesis of a library of compounds for screening against various biological targets.

For instance, research on related structures, such as 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivatives, has shown promise in the development of dual inhibitors, for example, against VEGFR-2 and HER-2 in the context of anticancer research. These studies highlight the potential of the broader pyridine-dicarbonitrile scaffold in polypharmacology. However, the specific contribution and strategic application of the 2-chloro substituted variant in designing ligands that intentionally engage multiple targets is not well-documented in the currently available scientific literature.

Further investigation and dedicated research are necessary to elucidate the potential of this compound in the rational design of multi-target ligands. Such studies would need to explore the synthetic routes to diversify the core structure and systematically evaluate the resulting compounds against a panel of disease-relevant targets to identify and optimize multi-target hits. Without such dedicated research, the role of this specific compound in the advanced field of multi-target medicinal chemistry remains speculative.

Applications in Materials Science and Organic Electronics

Role as Electron-Transporting Organic Semiconductors

The electron-withdrawing nature of the cyano groups on the pyridine (B92270) ring makes derivatives of 2-Chloropyridine-3,5-dicarbonitrile excellent candidates for electron-transporting materials (ETMs). researchgate.net An effective ETM should possess high electron mobility and a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to facilitate electron injection and transport. researchgate.net The molecular structure of pyridine-dicarbonitrile derivatives can be readily modified to achieve these desired electronic characteristics. researchgate.net

Researchers have successfully integrated the pyridine-3,5-dicarbonitrile (B74902) core into larger polyaromatic π-systems to create high-performance organic semiconductors. beilstein-journals.orgktu.edunih.govnih.gov A notable strategy involves the synthesis of molecules containing two or three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments. beilstein-journals.orgktu.edunih.govnih.gov These complex structures are often synthesized through methods like the Sonogashira coupling reaction, starting from chlorinated pyridine precursors. beilstein-journals.orgktu.edunih.govnih.gov The resulting polyaromatic systems exhibit efficient intramolecular charge transfer (ICT) from a donor part of the molecule to the electron-accepting pyridine-dicarbonitrile fragment. beilstein-journals.orgktu.edunih.govnih.gov

Cyclic voltammetry studies performed on these polyaromatic systems reveal high ionization potentials, which indicates good hole-blocking capabilities. beilstein-journals.orgktu.edunih.govresearchgate.net This property is essential in OLEDs to confine charge carriers within the emissive layer, thereby increasing device efficiency. Furthermore, their electron affinities make them suitable for electron injection. nih.gov Photoelectron spectroscopy and time-of-flight measurements have confirmed the excellent electron-transporting properties of some of these materials, underscoring their potential for use in OLEDs and other organic electronic devices. beilstein-journals.orgktu.edunih.govresearchgate.net

Table 1: Charge Transport Characteristics of a Pyridine-3,5-dicarbonitrile-based Semiconductor

| Property | Value/Observation | Significance |

| Ionization Potential | High | Good hole-blocking properties beilstein-journals.orgktu.edunih.govresearchgate.net |

| Electron Affinity | Favorable | Suitable for electron injection nih.gov |

| Electron Mobility | High (as measured by Time-of-Flight) | Efficient electron transport beilstein-journals.orgktu.edu |

Design of Organic Light-Emitting Diode (OLED) Emitters

The pyridine-3,5-dicarbonitrile framework is a cornerstone in the design of novel, heavy-metal-free emitters for OLEDs. beilstein-journals.orgktu.eduresearchgate.netnih.gov Its derivatives have been successfully employed as emitters that display thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons and can theoretically enable 100% internal quantum efficiency in OLEDs.

The key to designing TADF emitters is to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The combination of an electron-donating moiety with the electron-accepting pyridine-3,5-dicarbonitrile core facilitates the necessary charge separation in the excited state to minimize this gap. rsc.org For instance, combining phenoxazine (B87303) donors with a pyridine-3,5-dicarbonitrile acceptor has yielded orange-red TADF emitters. rsc.orgresearchgate.net In one such emitter, bis-PXZ-PCN, a very small ΔEST of 0.04 eV was achieved when doped into a host material, which promotes efficient reverse intersystem crossing (RISC), the process responsible for TADF. rsc.orgresearchgate.net Similarly, emitters composed of acridine (B1665455) donors and a pyridine-3,5-dicarbonitrile acceptor have also been developed, showing excellent photophysical properties. nih.gov

The photophysical properties of these TADF emitters are highly sensitive to their environment but show impressive performance. beilstein-journals.org In oxygen-free toluene (B28343) solutions, various pyridine-3,5-dicarbonitriles bearing carbazole (B46965) donors have demonstrated photoluminescence quantum yields (PLQY) up to 98%. researchgate.netnih.gov OLEDs fabricated with these emitters have achieved brightness levels of 10,000 cd/m² and high external quantum efficiencies (EQE). researchgate.netnih.gov For example, an OLED using a phenyl-substituted pyridine-3,5-dicarbonitrile derivative reached a very high EQEmax of 29.1%, attributed to a high PLQY of 89%. beilstein-journals.orgnih.govsemanticscholar.org Furthermore, TADF emitters based on this core have been developed with short delayed fluorescence lifetimes, which is crucial for reducing efficiency roll-off at high brightness in OLEDs. rsc.orgresearchgate.netnwpu.edu.cn

Table 2: Performance of Representative Pyridine-3,5-dicarbonitrile-based TADF Emitters

| Emitter Type | Key Feature | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |

| Phenyl-substituted | Rigid acceptor geometry, high PLQY | 29.1% | --- | beilstein-journals.orgnih.govsemanticscholar.org |

| Carbazole-substituted | Tunable donating/accepting groups | >7% | Blue to Yellow | researchgate.netnih.gov |

| Acridine-donor | Ultrashort TADF lifetime (<1 µs) | Up to 25.0% | Orange-Red/Red | nih.gov |

| Phenoxazine-donor | Very low efficiency roll-off | 9.8% | Orange-Red | rsc.orgresearchgate.net |

Photoreactivity and Photocatalytic Applications

Beyond electronics, the unique electronic structure of pyridine-3,5-dicarbonitrile derivatives has opened doors for their use in photocatalysis. beilstein-journals.orgnih.gov The photoreactivity of these compounds is linked to their ability to form distinct aggregate states in aqueous solutions. beilstein-journals.orgnih.gov

For example, a specific derivative, 2,6-Bis(4-cyanophenyl)-4-(9-phenyl-9H-carbazol-3-yl)pyridine-3,5-dicarbonitrile, has been shown to exist in two different aggregate forms: amorphous nanospheres and ordered nanofibers with π–π molecular stacking. beilstein-journals.orgnih.gov These different morphologies exhibit distinct photocatalytic activities. The nanofiber aggregates were found to promote the photocatalytic production of hydrogen (H₂), while the amorphous nanosphere aggregates facilitated the production of hydrogen peroxide (H₂O₂). beilstein-journals.orgnih.gov This demonstrates that the photocatalytic pathway can be controlled by tuning the molecular aggregation state of the pyridine-3,5-dicarbonitrile-based compound.

Supramolecular Chemistry and Host-Guest Interactions

The unique electronic and structural characteristics of this compound make it a molecule of significant interest in the field of supramolecular chemistry and crystal engineering. The presence of a chlorine atom, a pyridine nitrogen, and two nitrile groups provides multiple sites for non-covalent interactions, which are the fundamental driving forces for the self-assembly of molecules into larger, well-defined architectures. These interactions include hydrogen bonds, halogen bonds, and π-π stacking, which dictate the packing of molecules in the solid state and their behavior in solution.

While specific detailed studies on the supramolecular and host-guest chemistry of this compound are limited in publicly available literature, valuable insights can be drawn from the closely related compound, 2,6-Dichloropyridine-3,5-dicarbonitrile. The crystallographic analysis of this analogue reveals the critical role of specific non-covalent interactions in the formation of its supramolecular structure.

In the crystal lattice of 2,6-Dichloropyridine-3,5-dicarbonitrile, the molecules are organized into intricate networks through a combination of weak hydrogen bonds and halogen bonds. nih.govresearchgate.net Specifically, C-H···N and C-Cl···N interactions are prominent. The C-H group at the 4-position of the pyridine ring acts as a hydrogen bond donor to the nitrogen atom of an adjacent pyridine ring, leading to the formation of infinite one-dimensional chains. nih.govresearchgate.net These chains are then further interlinked by C-Cl···N interactions, where the chlorine atom engages with the nitrogen atom of a nitrile group from a neighboring chain, creating a two-dimensional layered structure. nih.govresearchgate.net

The planarity of the pyridine ring, coupled with the electron-withdrawing nature of the nitrile and chloro substituents, facilitates these interactions. The dihedral angle between adjacent pyridine rings in the chain structure of the dichlorinated analogue is significant, indicating a staggered arrangement that optimizes the intermolecular forces. nih.gov

These observations suggest that this compound would also be a versatile building block for the construction of supramolecular assemblies. The single chlorine atom, along with the C-H bond at the 6-position, can participate in similar halogen and hydrogen bonding. The dicarbonitrile groups offer additional acceptor sites for hydrogen bonding, enhancing the potential for forming complex and robust networks.

The ability to form predictable and stable non-covalent bonds makes these pyridine-based dinitriles potential candidates for the design of crystalline materials with specific topologies and for acting as hosts in host-guest systems. The defined cavities and channels that can be formed within their supramolecular structures could allow for the selective inclusion of small guest molecules, leading to applications in separation, sensing, and catalysis. Pyridine derivatives, in general, have been utilized in the synthesis of cage-like molecules and other supramolecular structures for studying molecular encapsulation. nih.govresearchgate.net

Table of Intermolecular Interactions in a Related Dichloro-Analogue

| Interaction Type | Donor-H/X···Acceptor | D-H/X (Å) | H/X···A (Å) | D···A (Å) | D-H/X···A (°) |

| Hydrogen Bond | C3—H3···N1 | 0.93 | 2.54 | 3.412 | 157 |

| Halogen Bond | C1—Cl1···N2 | - | 3.24 | 4.820 | 152 |

| Halogen Bond | C5—Cl2···N3 | - | 3.28 | 4.851 | 151 |

| Data from the crystallographic study of 2,6-Dichloropyridine-3,5-dicarbonitrile. nih.gov |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No specific ¹H or ¹³C NMR spectral data for 2-Chloropyridine-3,5-dicarbonitrile has been found in the surveyed literature.

High-Resolution 1D (¹H, ¹³C) and 2D NMR Techniques (COSY, gHSQC, gHMBC, DEPT)

Detailed 1D and 2D NMR analyses are fundamental for the unambiguous assignment of proton and carbon signals and for elucidating the precise molecular structure. However, no published studies providing this level of detailed NMR characterization for this compound could be located.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Specific mass spectrometry data, which would confirm the molecular weight and provide insight into the compound's fragmentation pathways under ionization, is not available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

While ESI-MS is a common technique for the analysis of pyridine (B92270) derivatives, no specific ESI-MS data or fragmentation pattern for this compound has been reported in the available scientific literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

The vibrational modes of this compound, which would be characterized by IR and Raman spectroscopy, have not been documented. These techniques would be critical for confirming the presence of key functional groups, such as the nitrile (C≡N) and the C-Cl bonds.

X-ray Crystallography for Solid-State Structure Determination

A definitive solid-state structure of this compound, as determined by single-crystal X-ray diffraction, is not present in the accessible literature or crystallographic databases. While data exists for closely related compounds like 2,6-Dichloropyridine-3,5-dicarbonitrile, this cannot be extrapolated to accurately describe the title compound.

Advanced Photophysical Spectroscopy

Information regarding the photophysical properties of this compound, such as its absorption and emission spectra, quantum yields, and excited-state lifetimes, is currently unavailable. Such studies are crucial for understanding its potential in applications like organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Luminescence Spectroscopy (Steady-State and Time-Resolved)

The pyridine-3,5-dicarbonitrile (B74902) core is a well-established chromophore utilized in materials for applications such as organic light-emitting diodes (OLEDs). isca.me The inherent electron-withdrawing nature of the two nitrile groups combined with the pyridine ring creates a system ripe for electronic tuning. The 2-chloro group is typically displaced via nucleophilic substitution to introduce various functional groups, which modulate the luminescence properties of the final molecule.

Research has focused on the steady-state and time-resolved fluorescence of derivatives synthesized from chloro-precursors. For example, the reaction of 4-amino-2-aryl-6-chloropyridine-3,5-dicarbonitriles with amines yields 2-alkylamino derivatives that exhibit significant solid-state fluorescence. researchgate.net These compounds typically show emission maxima in the violet to blue region of the spectrum (400–460 nm). researchgate.net The photophysical properties, including fluorescence quantum yields, are highly dependent on the molecular structure and the substituents on the pyridine ring. isca.memdpi.com

The following table summarizes the photophysical properties of several pyridine dicarbonitrile derivatives, illustrating the impact of substitution on their emission characteristics.

| Compound Name | Solvent/State | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

| 2-Alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles (general) researchgate.net | Solid-State | - | 400 - 460 | - |

| Diethyl 2-(tert-butylamino)-6-(4-(trifluoromethyl)phenyl)pyridine-3,4-dicarboxylate mdpi.com | CDCl₃ | 390 | 480 | 0.44 |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate mdpi.com | CDCl₃ | 390 | 480 | 0.31 |

| 2-Amino-4,6-bis(4-methoxyphenyl)nicotinonitrile mdpi.com | Toluene (B28343) | - | 403 | - |

Solvatochromic Studies and Substituent Effects on Spectral Properties

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a prominent feature of many pyridine-3,5-dicarbonitrile derivatives. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent, which is particularly pronounced in compounds with a significant change in dipole moment upon photoexcitation, such as those possessing intramolecular charge transfer (ICT) character.

The 2-chloro atom in this compound and its analogs is an excellent leaving group, making it a key precursor for synthesizing libraries of compounds with varied substituents at the 2-position. nih.govresearchgate.net By introducing different electron-donating or electron-withdrawing groups, researchers can systematically tune the spectral properties of the molecule. Studies on various 2-amino-nicotinonitrile derivatives show that their fluorescence spectra exhibit solvent-dependent shifts in emission maxima, highlighting the influence of the solvent environment on their properties. mdpi.com

The substitution pattern profoundly affects the photophysical behavior. The introduction of an amino group at the 2-position, for instance, creates a donor-acceptor system within the molecule, where the amino group acts as the electron donor and the dicyanopyridine core acts as the acceptor. This arrangement facilitates ICT, which is often associated with strong solvatochromic effects and high fluorescence quantum yields.

The table below demonstrates the solvatochromic effect on a representative nicotinonitrile derivative, showing how the emission maximum shifts with solvent polarity.

| Solvent | Dielectric Constant (ε) | Emission Max (λem, nm) of 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile mdpi.com |

| Toluene | 2.38 | 394 |

| THF | 7.58 | 409 |

| DCM | 8.93 | 413 |

| DMSO | 46.7 | 427 |

| Methanol (B129727) | 32.7 | 427 |

Note: The data is for a related nicotinonitrile derivative to illustrate the principles of solvatochromism and substituent effects common to this class of compounds.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.

The electronic structure of pyridine-3,5-dicarbonitrile (B74902) derivatives is a subject of significant interest, particularly for applications in materials science. The pyridine-3,5-dicarbonitrile moiety is a potent electron-acceptor, which has been leveraged in the design of materials for organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov Theoretical studies on related aromatic systems incorporating pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments show that these compounds exhibit efficient intramolecular charge transfer (ICT) from a donor part of the molecule to the electron-deficient dicarbonitrile pyridine (B92270) core. beilstein-journals.orgnih.gov

The photoluminescence spectra of these related systems feature non-structured emission peaks, which are characteristic of ICT emission. beilstein-journals.orgnih.gov Cyclic voltammetry measurements on such compounds indicate high ionization potentials, suggesting good hole-blocking and electron-injecting properties, which are crucial for organic electronic devices. beilstein-journals.orgnih.gov While specific QM calculations on the electronic structure of 2-chloropyridine-3,5-dicarbonitrile are not detailed in the provided results, the known electron-withdrawing nature of the chloro and dinitrile groups suggests the pyridine ring is electron-deficient. This electronic profile dictates its reactivity and intermolecular interactions.

While specific reaction pathway modeling for this compound was not found, theoretical investigations are often used to understand the synthesis and reactivity of related compounds. For example, the synthesis of various pyridine derivatives often involves multi-component reactions. nih.gov QM calculations can be employed to model the reaction mechanisms of these complex transformations, identifying intermediates and calculating the energy barriers associated with transition states. Such studies help in optimizing reaction conditions and predicting the feasibility of synthetic routes. For instance, understanding the mechanism of nucleophilic substitution of the chlorine atom in 2-chloropyridine (B119429) derivatives is crucial for synthesizing new functionalized molecules. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into conformational flexibility and non-covalent interactions. mdpi.com Although specific MD studies on this compound are not available in the search results, crystal structure data for the related compound 2,6-Dichloropyridine-3,5-dicarbonitrile offers a clear picture of the key intermolecular interactions that would be modeled in an MD simulation. nih.govresearchgate.net

In the crystal lattice of 2,6-dichloropyridine-3,5-dicarbonitrile, the molecules are essentially planar. nih.govresearchgate.net The dominant intermolecular forces are hydrogen bonds and halogen bonds. Specifically, molecules are linked into infinite chains through C—H···N interactions between the pyridine ring's hydrogen and the nitrogen of a nitrile group on an adjacent molecule. These chains are further organized into layers by C—Cl···N interactions. nih.govresearchgate.net An MD simulation in a condensed phase would explore the dynamics of these interactions, including their strength, lifetimes, and influence on the material's bulk properties.

Table 1: Intermolecular Interactions in 2,6-Dichloropyridine-3,5-dicarbonitrile Crystal Structure nih.govresearchgate.net

| Interaction Type | Donor-Acceptor | Description |

| Hydrogen Bond | C—H···N | Links molecules into infinite chains along the b-axis. |

| Halogen Bond | C—Cl···N | Links the chains into layers parallel to the ab-plane. |

This interactive table is based on data for the analogous compound 2,6-Dichloropyridine-3,5-dicarbonitrile.

Docking and Molecular Modeling Studies in Drug Discovery

The pyridine scaffold is a common feature in many biologically active compounds, and computational docking is a key tool for exploring its potential as a therapeutic agent. nih.gov

Molecular docking studies have been successfully applied to various pyridine and pyridine-dicarbonitrile derivatives to predict their binding affinity and orientation within the active sites of protein targets. For example, derivatives of aminopyridine-3,5-dicarbonitrile were synthesized and evaluated as agonists for the human A2B adenosine (B11128) receptor. nih.gov Molecular docking studies were performed to simulate the binding mode of these non-nucleoside agonists, helping to rationalize their structure-activity relationships. nih.gov

In other work, pyridine derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Docking studies help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the EGFR binding pocket. These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing.

The insights gained from molecular docking are instrumental in the rational design of new, more potent, and selective derivatives. By understanding how a parent compound like a substituted aminopyridine-3,5-dicarbonitrile binds to its target, chemists can make targeted modifications to improve its pharmacological profile. nih.gov

For instance, after identifying the binding mode of a series of adenosine receptor agonists, researchers were able to design a new analogue, 2-[(1H-imidazol-2-yl)methylthio)]-6-amino-4-(4-cyclopropylmethoxy-phenyl)pyridine-3,5-dicarbonitrile , which proved to be three times more active than the lead compound. nih.gov This process of computational analysis followed by synthetic modification is a cornerstone of modern drug discovery, allowing for the efficient development of new therapeutic agents. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool in modern chemical research, enabling the theoretical prediction of various molecular properties, including spectroscopic parameters. Through methods like Density Functional Theory (DFT), researchers can model the behavior of molecules and predict their spectroscopic signatures, such as vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical calculations provide valuable insights into the structural and electronic properties of a molecule, often complementing and aiding in the interpretation of experimental data.

For instance, theoretical studies on molecules such as 2-amino-5-chloropyridine (B124133) and 3,5-dibromopyridine (B18299) have successfully employed DFT calculations with various basis sets (e.g., B3LYP/6-311++G(d,p)) to predict their vibrational spectra. researchgate.netnih.gov These studies typically involve optimizing the molecular geometry in the gas phase, followed by frequency calculations to determine the theoretical IR and Raman spectra. The calculated wavenumbers are often scaled to correct for anharmonicity and to improve agreement with experimental findings. researchgate.net

Similarly, computational methods have been applied to predict the NMR spectra of other pyridine derivatives. researchgate.net Such calculations determine the magnetic shielding tensors of the nuclei, which are then converted into chemical shifts, providing a theoretical framework for understanding the electronic environment of each atom within the molecule.

In the context of electronic spectroscopy, time-dependent DFT (TD-DFT) is a common approach to predict UV-Vis absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths.

Although detailed, published data for the theoretical spectroscopic parameters of this compound could not be located for this article, the established methodologies used for similar compounds provide a clear roadmap for how such an investigation would be conducted. A computational study on this compound would be expected to yield valuable data, which could be presented in the following formats:

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Unscaled) | Calculated Wavenumber (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| C-H stretch | Data not available | Data not available | Data not available | Data not available |

| C≡N stretch | Data not available | Data not available | Data not available | Data not available |

| C-C stretch (ring) | Data not available | Data not available | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available | Data not available | Data not available |

| Ring deformation | Data not available | Data not available | Data not available | Data not available |

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) vs. TMS |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C≡N (at C3) | Data not available |

| C≡N (at C5) | Data not available |

| H4 | Data not available |

Table 3: Hypothetical Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted Wavelength (nm) | Oscillator Strength |

| n -> π | Data not available | Data not available |

| π -> π | Data not available | Data not available |

The generation of such data through dedicated computational studies would be a valuable contribution to the chemical literature, providing a deeper understanding of the fundamental properties of this compound.

Future Directions and Emerging Research Avenues

Development of Novel Functionalizations and Derivatizations

The reactivity of the chlorine atom and the nitrile groups on the pyridine (B92270) ring of 2-Chloropyridine-3,5-dicarbonitrile makes it a prime candidate for a wide array of chemical modifications. Researchers are actively exploring new ways to functionalize this core structure to generate a diverse library of derivatives with unique properties.

Recent studies have demonstrated the 4,5-regioselective functionalization of 2-chloropyridines as a viable strategy for the total synthesis of natural products like (+)-floyocidin B, which exhibits antimicrobial activity against Mycobacterium tuberculosis. mdpi.com This approach allows for the strategic introduction of various substituents, which is crucial for structure-activity relationship (SAR) studies. mdpi.com The development of methods for the regioselective functionalization of trihalogenated pyridines, such as 2-chloro-4,5-dibromopyridine, further expands the synthetic toolkit for creating orthogonally functionalized pyridine derivatives. mdpi.com

Moreover, one-pot, multi-component reactions are being employed to synthesize highly functionalized pyridines. For instance, a three-component tandem reaction of aldehydes, malononitrile (B47326), and N-alkyl-2-cyanoacetamides under microwave irradiation provides a rapid and efficient route to novel pyridine derivatives. mdpi.com These methods offer an economical and environmentally friendly pathway to medicinally important scaffolds like 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. researchgate.net

Integration into Complex Molecular Architectures and Hybrid Materials

The unique electronic and structural features of this compound and its derivatives make them valuable components for the construction of complex molecular architectures and advanced hybrid materials. The pyridine-3,5-dicarbonitrile (B74902) moiety is particularly noted for its application in materials chemistry. nih.gov

This structural motif has been instrumental in the development of organic light-emitting diodes (OLEDs) that are free of heavy metals. nih.gov Specifically, derivatives of pyridine-3,5-dicarbonitrile have been shown to exhibit thermally activated delayed fluorescence (TADF), a key property for high-efficiency OLEDs. beilstein-journals.org By incorporating electron-donating groups like carbazoles, researchers have synthesized polyaromatic π-systems with efficient intramolecular charge transfer (ICT), leading to promising electron-transporting organic semiconductors with long-lived emissions. nih.govbeilstein-journals.org

Furthermore, the integration of pyridine derivatives into covalent-organic frameworks (COFs) is an emerging area of research. Experimental and computational studies have shown that modifying COFs with pyridine can enhance their stability, for example, in humid air. rsc.orgscilit.comresearchgate.net This opens up possibilities for creating robust materials for applications such as gas capture and storage. scilit.com

Expansion of Biological Applications and Identification of New Therapeutic Targets

Pyridine derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds. mdpi.comnih.gov The 2-amino-3,5-dicarbonitrile scaffold, in particular, is a core structure in many compounds with potential therapeutic applications. mdpi.com

Derivatives of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine have demonstrated a broad spectrum of biological activities and are used in the synthesis of compounds targeting various diseases. nih.govresearchgate.netrsc.org Research has focused on their potential as adenosine (B11128) receptor agonists, with some compounds showing high selectivity and potency. nih.gov For example, certain derivatives have been identified as having activity at the hA2B adenosine receptor in the low nanomolar range. nih.gov

The versatility of the pyridine scaffold allows for the synthesis of new series of compounds with diverse biological profiles. For instance, novel cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and evaluated as potential anticancer agents with dual inhibitory action against VEGFR-2 and HER-2. nih.gov Additionally, computational modeling and synthesis of pyridine variants of other chemical series have led to the identification of compounds with high cytotoxicity against glioblastoma and the ability to penetrate the blood-brain barrier. nih.gov The exploration of pyridine derivatives continues to be a promising avenue for the discovery of new therapeutic agents for a range of conditions, including cancer, cardiovascular diseases, and neurological disorders. nih.govjchemrev.com

Advanced Green Chemistry Approaches for Sustainable Synthesis and Processing

The principles of green chemistry are increasingly being integrated into the synthesis and processing of pyridine compounds to minimize environmental impact. This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

A notable trend is the development of one-pot, multicomponent reactions which offer high atom economy and reduce waste. researchgate.net For example, the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines has been achieved using catalysts like montmorillonite (B579905) K-10 clay, which can be recycled multiple times without a significant loss in yield. researchgate.net The use of water or ethanol (B145695) as solvents in these reactions further enhances their green credentials. researchgate.net

Other innovative approaches include the use of ionic liquids as catalysts and reaction media, sometimes in combination with ultrasonic irradiation, to achieve high yields in short reaction times at room temperature. researchgate.net The development of heterogeneous catalysts, including nanocomposites and supported reagents, is also a key area of focus, as they can be easily separated from the reaction mixture and reused. nih.govresearchgate.net Furthermore, methods are being developed for the synthesis of precursors like 2-chloropyridine (B119429) that reduce reaction temperatures and shorten process times through the use of activators and specific light sources. google.com

Synergistic Integration of Computational and Experimental Methodologies in Pyridine Chemistry Research

The combination of computational modeling and experimental techniques is proving to be a powerful strategy in advancing pyridine chemistry research. This synergistic approach allows for a deeper understanding of reaction mechanisms, prediction of molecular properties, and rational design of new compounds with desired functionalities.

Computational methods, such as density functional theory (DFT), are used to study the kinetics and potential energy surfaces of reactions involving pyridine derivatives. acs.org This provides valuable insights into reaction pathways and substituent effects on reactivity. acs.org For instance, computational studies have been used to understand the interactions of pyridine with covalent-organic frameworks, complementing experimental data from solid-state NMR. rsc.orgscilit.comresearchgate.net

In drug discovery, computational tools are employed to predict the pharmacokinetic and pharmacodynamic properties of new pyridine-based compounds. nih.gov This allows for the in-silico screening of large libraries of virtual compounds, prioritizing the synthesis of those with the most promising profiles. nih.gov The experimental results from biological evaluations can then be used to refine the computational models, creating a feedback loop that accelerates the discovery process. nih.gov This integrated approach has been successfully used to develop pyridine derivatives with improved properties such as water solubility, CNS penetration, and specific biological activities. nih.gov The synergy between computation and experimentation is crucial for unlocking the full potential of pyridine chemistry in various applications. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloropyridine-3,5-dicarbonitrile derivatives, and how are yields optimized?

- Methodological Answer : A common approach involves cyclization reactions using malononitrile, aryl aldehydes, and thiourea derivatives in ethanol under reflux. For example, compound 29 was synthesized via bromomethyl ethyl methacrylate and anhydrous potassium carbonate (67% yield) . Optimization includes adjusting catalysts (e.g., piperidine) and solvent systems (e.g., ethanol/DMF) to enhance yields. Purification often involves recrystallization from ethanol or ethyl acetate, as seen in derivatives with yields ranging from 18% to 86% .

Q. How are structural characterizations of this compound derivatives performed?

- Methodological Answer : Key techniques include:

- ¹H NMR : To confirm substituent positions and aromatic protons (e.g., δ 7.2–8.1 ppm for aryl groups) .

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretching) and ~3300 cm⁻¹ (N-H stretching) validate functional groups .

- Elemental Analysis : Used to verify molecular formulas (e.g., C₁₅H₁₂N₄OS for compound 44) .

Q. What are the primary biological targets of this compound derivatives in pharmacological studies?

- Methodological Answer : These compounds are designed as agonists/antagonists for adenosine receptors (e.g., hA2B). Initial screening involves radioligand binding assays to measure affinity (Ki values). For instance, derivatives with allyloxy or cyclopropylmethoxy substituents showed nanomolar potency at hA2B receptors .

Advanced Research Questions

Q. How can molecular docking studies predict the binding mode of this compound derivatives to adenosine receptors?

- Methodological Answer : Tools like MOE’s Induced Fit Docking and AutoDock’s Lamarckian algorithm simulate ligand-receptor interactions. For hA2B receptors, docking revealed hydrogen bonds between the pyridine core and residues like Glu172 and Asn273. Rescoring with GoldScore or AlphaHB refines binding affinity predictions .

Q. What strategies improve the selectivity of this compound derivatives for adenosine receptor subtypes?

- Methodological Answer : Substituent engineering is critical. Bulky groups (e.g., 4-cyclopropylmethoxyphenyl) enhance hA2B selectivity by sterically blocking off-target receptors (e.g., hA1 or hA2A). Pharmacophore modeling identifies key interactions, such as π-π stacking with Phe168, to guide design .

Q. How do reaction conditions influence the regioselectivity of chlorination in pyridine-dicarbonitrile synthesis?

- Methodological Answer : Chlorination at the 2-position is controlled by electrophilic substitution patterns. For example, using POCl₃ or SOCl₂ in DMF at 80°C directs chlorination to the electron-deficient pyridine ring. Solvent polarity and catalyst choice (e.g., AlCl₃) further modulate selectivity .

Q. What analytical methods resolve contradictions in reported bioactivity data for similar derivatives?

- Methodological Answer : Cross-validation using orthogonal assays (e.g., cAMP accumulation for agonism vs. β-arrestin recruitment) clarifies functional activity. For inconsistent IC₅₀ values, statistical meta-analysis and control standardization (e.g., cell line consistency) are recommended .

Methodological Challenges & Solutions

Q. Why do certain this compound derivatives exhibit low aqueous solubility, and how is this addressed?